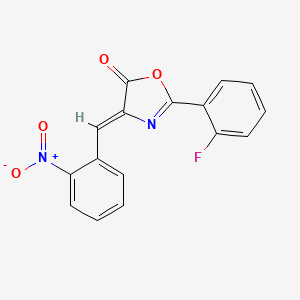
N-(5-fluoro-2-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-fluoro-2-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is a chemical compound that has been widely used in scientific research. It is a potential drug candidate that has shown promising results in various biological assays.
Mechanism of Action
The mechanism of action of N-(5-fluoro-2-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is not fully understood. However, it has been shown to interact with various proteins and enzymes in the body, leading to its biological effects. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. In addition, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(5-fluoro-2-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. In addition, this compound has been shown to have antioxidant properties, which may contribute to its biological effects. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(5-fluoro-2-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is its versatility in scientific research. It can be used as a drug candidate, as well as a probe to study various biological processes. In addition, the synthesis of this compound is relatively straightforward and can be carried out in a laboratory setting. However, one of the limitations of this compound is its potential toxicity. More research is needed to fully understand the toxicity profile of this compound and its potential side effects.
Future Directions
There are several future directions for the study of N-(5-fluoro-2-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide. One area of research is the development of this compound as a potential drug candidate for the treatment of cancer and other diseases. In addition, this compound can be used as a probe to study various biological processes, such as protein-protein interactions and enzyme activity. Furthermore, more research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential toxicity. Overall, N-(5-fluoro-2-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is a promising compound that has the potential to make significant contributions to scientific research.
Synthesis Methods
The synthesis of N-(5-fluoro-2-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide involves the reaction of 5-fluoro-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-formyl-2-methylindole in the presence of a base to yield the desired product. The synthesis of this compound has been reported in the literature and can be carried out in a laboratory setting with relative ease.
Scientific Research Applications
N-(5-fluoro-2-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been extensively studied for its potential use as a drug candidate. It has been shown to have anti-cancer, anti-inflammatory, and antiviral properties. In addition, this compound has been used as a probe to study various biological processes, such as protein-protein interactions and enzyme activity. The versatility of this compound makes it an attractive target for scientific research.
properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-(3-formyl-2-methylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-12-7-8-14(20)9-17(12)21-19(24)10-22-13(2)16(11-23)15-5-3-4-6-18(15)22/h3-9,11H,10H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYCGGVTSGQTHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CN2C(=C(C3=CC=CC=C32)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-fluoro-2-methylphenyl)-2-(3-formyl-2-methylindol-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5857023.png)
![N-[4-(aminosulfonyl)phenyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5857031.png)

![(2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5857047.png)
![1-[2-(4-fluorophenoxy)ethyl]piperidine](/img/structure/B5857053.png)
![methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B5857063.png)

![1-[2-(3-methyl-4-nitrophenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5857066.png)


![(3-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5857083.png)


